

Check Availability & Pricing

### potential off-target effects of JNJ0966

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JNJ0966   |           |
| Cat. No.:            | B15579790 | Get Quote |

### **Technical Support Center: JNJ-79635322**

Important Note: Information for a drug named "**JNJ0966**" could not be located. Based on recent clinical trial data for Johnson & Johnson oncology drugs, this technical support center has been created for JNJ-79635322, a novel trispecific antibody. It is assumed that "**JNJ0966**" may have been a typographical error.

This document is intended for researchers, scientists, and drug development professionals to provide technical support and address potential questions regarding the investigational drug JNJ-79635322.

### **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action of JNJ-79635322?

A1: JNJ-79635322 is a trispecific antibody that simultaneously targets two antigens on myeloma cells, B-cell maturation antigen (BCMA) and G-protein coupled receptor family C group 5 member D (GPRC5D), and the CD3 receptor on T-cells.[1][2][3] This dual-antigen targeting is designed to enhance the specificity of T-cell-mediated killing of myeloma cells and potentially overcome tumor heterogeneity and treatment resistance.[3][4][5] The cross-linkage of T-cells with myeloma cells activates the T-cells to eliminate the cancer cells.[2] The CD3 binding domain has a low affinity, which contributes to a manageable cytokine release syndrome (CRS) profile.[4][6]

Q2: What are the most common adverse events observed with JNJ-79635322 in clinical trials?







A2: Based on initial Phase 1 trial results, the most common adverse events (AEs) include cytokine release syndrome (CRS), nail and taste-related AEs, neutropenia, and non-rash skin AEs.[6][7] Infections are also a common AE.[7][8] For a detailed breakdown of frequencies and grades, please refer to the data tables below.

Q3: What is known about GPRC5D-related "on-target, off-tumor" toxicities with JNJ-79635322?

A3: GPRC5D is expressed on some normal tissues, which can lead to "on-target, off-tumor" toxicities. With JNJ-79635322, GPRC5D-related AEs have been observed, primarily manifesting as oral and skin toxicities.[8][9] These include taste-related AEs (dysgeusia), dry mouth, dysphagia, and skin and nail changes.[1][3][8][10] However, the incidence and severity of these AEs with JNJ-79635322 are reported to be lower and of shorter duration compared to the bispecific antibody talquetamab, which also targets GPRC5D.[8][10]

Q4: How is Cytokine Release Syndrome (CRS) managed in patients treated with JNJ-79635322?

A4: Cytokine Release Syndrome (CRS) is a common AE with T-cell engaging therapies. In the clinical trial for JNJ-79635322, a step-up dosing strategy was implemented to mitigate the risk of severe CRS.[6][8] Prophylactic administration of tocilizumab has also been shown to significantly reduce the incidence and severity of CRS.[11][12] In the absence of prophylactic tocilizumab, the CRS rate was 69%, with most events being Grade 1 or 2. With prophylactic tocilizumab, the rate decreased to 20%, with all events being Grade 1.[12]

# Troubleshooting Guides Managing Common Adverse Events in Preclinical and Clinical Research



| Observed Issue                            | Potential Cause                                                          | Recommended Action/Monitoring                                                                                                                                                                                                    |
|-------------------------------------------|--------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cytokine Release Syndrome<br>(CRS)        | T-cell activation and cytokine release                                   | - Implement a step-up dosing schedule in study protocols Consider prophylactic measures such as tocilizumab administration Monitor subjects for signs of CRS (fever, hypoxia, hypotension).                                      |
| Oral Toxicities (Dysgeusia, Dry<br>Mouth) | On-target binding to GPRC5D in oral tissues                              | - Document and grade taste changes and other oral symptoms Provide supportive care as needed Note that these effects have been reported as less severe and of shorter duration compared to other GPRC5D-targeting agents.[8][10] |
| Neutropenia                               | Hematologic toxicity                                                     | - Monitor complete blood<br>counts regularly In clinical<br>settings, consider the use of<br>growth factors (e.g., G-CSF) if<br>clinically indicated.                                                                            |
| Infections                                | Immunosuppressive effects of therapy and potential hypogammaglobulinemia | - Monitor for signs and symptoms of infection In clinical settings, monitor immunoglobulin levels and consider intravenous immunoglobulin (IVIG) replacement if levels are low.  [10]                                            |
| Skin and Nail Changes                     | On-target binding to GPRC5D in skin and nail beds                        | - Document and grade any<br>rashes, skin changes, or nail<br>abnormalities Provide                                                                                                                                               |



supportive dermatological care as needed.

### **Quantitative Data Summary**

# Table 1: Common Treatment-Emergent Adverse Events (TEAEs) in Patients Treated with JNJ-79635322 (All

**Grades**)

| Adverse Event                                                  | Frequency (%)[6][7] |
|----------------------------------------------------------------|---------------------|
| Any TEAE                                                       | 99                  |
| Infections                                                     | 75                  |
| Cytokine Release Syndrome (CRS)                                | 59                  |
| Nail AEs                                                       | 56                  |
| Taste AEs                                                      | 56                  |
| Neutropenia                                                    | 48                  |
| Non-rash skin AEs                                              | 47                  |
| Weight Decrease                                                | 16                  |
| Rashes                                                         | 16                  |
| Immune effector Cell-Associated Neurotoxicity Syndrome (ICANS) | 2                   |

### Table 2: Grade 3/4 Treatment-Emergent Adverse Events (TEAEs)



| Adverse Event                   | Frequency (%)[6][7] |
|---------------------------------|---------------------|
| Neutropenia                     | 41                  |
| Infections                      | 28                  |
| Non-rash skin AEs               | 1                   |
| Cytokine Release Syndrome (CRS) | 0                   |
| Weight Decrease                 | 0                   |
| Rashes                          | 0                   |

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Mechanism of action of JNJ-79635322 trispecific antibody.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Simplified workflow for the Phase 1 clinical trial of JNJ-79635322.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Trispecific Antibody JNJ-5322 for R/R Myeloma HealthTree for Multiple Myeloma [healthtree.org]
- 2. Facebook [cancer.gov]







- 3. Early results from Johnson & Johnson's trispecific antibody show promising response in heavily pretreated multiple myeloma patients [jnj.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Initial results of JNJ-79635322, a novel next-generation trispecific antibody, in R/R myeloma | VJHemOnc [vjhemonc.com]
- 10. onclive.com [onclive.com]
- 11. onclive.com [onclive.com]
- 12. youtube.com [youtube.com]
- To cite this document: BenchChem. [potential off-target effects of JNJ0966]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579790#potential-off-target-effects-of-jnj0966]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com